Pyridine hydrofluoride (CAS 62778-11-4), commercially standardized as Olah's reagent (comprising approximately 70% anhydrous hydrogen fluoride and 30% pyridine by weight), is a premier liquid fluorinating agent utilized extensively in pharmaceutical and fine chemical manufacturing [1]. As a stable poly(hydrogen fluoride) complex, it provides a highly concentrated source of nucleophilic fluoride and electrophilic hydrogen. The reagent is primarily procured for the direct hydrofluorination of alkenes and alkynes, the conversion of alcohols to alkyl fluorides, and the rapid ring-opening of epoxides [2]. By drastically reducing the volatility of hydrogen fluoride while maintaining potent acidic and nucleophilic reactivity, pyridine hydrofluoride bridges the gap between hazardous anhydrous HF and milder, less reactive amine-HF complexes, making it a critical raw material for scalable, atmospheric-pressure fluorination workflows [2].
Substituting pyridine hydrofluoride with other fluoride sources, such as anhydrous HF, triethylamine trihydrofluoride (Et3N·3HF), or tetrabutylammonium fluoride (TBAF), fundamentally alters process compatibility and reaction outcomes [1]. Anhydrous HF requires specialized, high-pressure Monel or Teflon reactor systems due to its extreme volatility (boiling point 19.5 °C), making it unsuitable for standard atmospheric-pressure glass or polymer-lined vessels. Conversely, milder substitutes like Et3N·3HF lack the necessary acidity to protonate unactivated alkenes or alkynes, often failing to initiate hydrofluorination without the addition of expensive transition-metal catalysts or hypervalent iodine promoters [2]. Furthermore, weaker fluoride sources frequently require prolonged heating (often >100 °C) for epoxide ring-opening, which degrades thermally sensitive pharmaceutical intermediates [3]. Consequently, replacing pyridine hydrofluoride compromises either process safety or chemical yield, necessitating its specific procurement for unactivated substrate fluorination.
Pyridine hydrofluoride significantly mitigates the handling hazards of neat hydrogen fluoride by forming a stable poly(hydrogen fluoride) complex. At room temperature, the equilibrium HF vapor pressure over the ~70% pyridine-HF solution is restricted to 90–100 Torr [1]. In stark contrast, anhydrous HF boils at 19.5 °C, exerting a vapor pressure exceeding 760 Torr at standard ambient temperatures. This stabilization allows pyridine hydrofluoride to remain in the liquid phase up to 50–55 °C, enabling fluorination reactions to proceed safely at atmospheric pressure in standard polyethylene or PTFE vessels without the need for pressurized cryogenic infrastructure [1].
| Evidence Dimension | Equilibrium vapor pressure at room temperature |
| Target Compound Data | 90–100 Torr (remains liquid up to 50–55 °C) |
| Comparator Or Baseline | Anhydrous HF (>760 Torr, boiling point 19.5 °C) |
| Quantified Difference | >85% reduction in ambient vapor pressure |
| Conditions | Room temperature atmospheric handling in standard polymer vessels |
Eliminates the capital expenditure required for high-pressure Monel reactors, allowing standard pilot plants to perform direct fluorinations safely.
In the synthesis of vicinal fluorohydrins, pyridine hydrofluoride demonstrates vastly superior reaction kinetics compared to milder ammonium fluoride salts. For example, the nucleophilic ring-opening of sterically hindered epoxides (e.g., cis-but-2-ene-1,4-diol derivatives) using pyridine hydrofluoride achieves an 80% yield in just 3 hours at moderate temperatures [1]. In comparison, utilizing tetrabutylammonium bifluoride (Landini's reagent, Bu4NH2F3) for the same transformation requires 2.5 days of continuous heating at 115 °C to achieve comparable conversion [1]. The high acidity and concentrated fluoride availability of Olah's reagent bypass the sluggish SN2 kinetics associated with strictly nucleophilic fluoride sources.
| Evidence Dimension | Reaction time and temperature for epoxide ring-opening |
| Target Compound Data | 3 hours at moderate temperature (80% yield) |
| Comparator Or Baseline | Bu4NH2F3 (2.5 days at 115 °C) |
| Quantified Difference | 20-fold reduction in reaction time and elimination of extreme heating requirements |
| Conditions | Synthesis of vicinal fluorohydrins from substituted epoxides |
Drastically accelerates batch throughput and prevents the thermal degradation of sensitive pharmaceutical intermediates during scale-up.
Pyridine hydrofluoride possesses the requisite superacidic character to directly hydrofluorinate unactivated alkenes, a transformation where milder amine-HF complexes fail. Olah's reagent can smoothly convert substrates like cyclohexene to cyclohexyl fluoride with yields approximating 80% under metal-free conditions [1]. By contrast, triethylamine trihydrofluoride (Et3N·3HF) is insufficiently acidic to protonate the alkene double bond; it remains unreactive toward unactivated alkenes unless paired with expensive transition-metal catalysts (e.g., Ru, Co) or potent oxidants [1]. Procurement of pyridine hydrofluoride thus streamlines the synthetic route by eliminating the need for catalytic additives.
| Evidence Dimension | Direct hydrofluorination yield of unactivated alkenes |
| Target Compound Data | ~80% yield (metal-free, direct addition) |
| Comparator Or Baseline | Et3N·3HF (0% yield without metal catalysts/promoters) |
| Quantified Difference | Complete enablement of metal-free hydrofluorination |
| Conditions | Direct electrophilic addition to unactivated alkenes (e.g., cyclohexene) |
Lowers raw material costs and simplifies downstream purification by avoiding transition-metal catalysts in active pharmaceutical ingredient (API) synthesis.
Directly leveraging its high acidity and fluoride concentration, pyridine hydrofluoride is the reagent of choice for the hydrofluorination of unactivated unsaturated bonds [1]. It is heavily utilized in the synthesis of fluorinated aliphatic pharmaceutical intermediates where the exclusion of transition-metal catalysts is required to meet strict elemental impurity limits.
Due to its ability to open sterically hindered epoxides in hours rather than days, pyridine hydrofluoride is highly favored in the scalable production of vicinal fluorohydrins [2]. This application is critical for generating fluorinated building blocks for agrochemicals and advanced materials without subjecting the batch to prolonged, degrading thermal stress.
The liquid stability and low vapor pressure of this complex make it an ideal solvent-reagent for halofluorination (when combined with N-bromosuccinimide) and the conversion of aryldiazonium salts to fluoroarenes [1]. It allows these highly exothermic, gas-evolving reactions to be conducted safely in standard PTFE-lined pilot reactors.
Corrosive;Acute Toxic